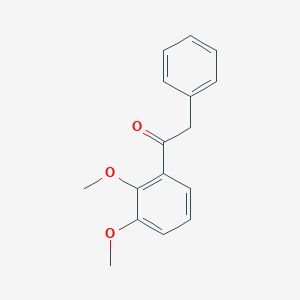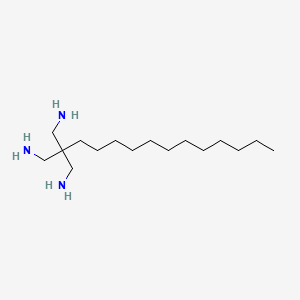![molecular formula C23H33NO B14149229 N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide CAS No. 890096-16-9](/img/structure/B14149229.png)
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is a synthetic organic compound that features an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These properties make them valuable in various fields, including medicinal chemistry, materials science, and nanotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylacetic acid, which undergoes acylation in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . This intermediate is then subjected to further reactions to introduce the ethyl, methyl, and phenyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring the high purity and yield of the final product .
化学反応の分析
Types of Reactions
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the phenyl and butanamide groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can produce halogenated compounds .
科学的研究の応用
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with enhanced thermal and mechanical properties.
作用機序
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability. This property is particularly valuable in drug delivery systems, where the compound can facilitate the transport of therapeutic agents to target cells .
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is unique due to its specific structural features, which include the combination of an adamantane moiety with a butanamide group. This combination imparts unique chemical and physical properties, making it distinct from other adamantane derivatives .
特性
CAS番号 |
890096-16-9 |
|---|---|
分子式 |
C23H33NO |
分子量 |
339.5 g/mol |
IUPAC名 |
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide |
InChI |
InChI=1S/C23H33NO/c1-15(2)21(20-7-5-4-6-8-20)22(25)24-16(3)23-12-17-9-18(13-23)11-19(10-17)14-23/h4-8,15-19,21H,9-14H2,1-3H3,(H,24,25) |
InChIキー |
OQWGLWCRYXDABC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
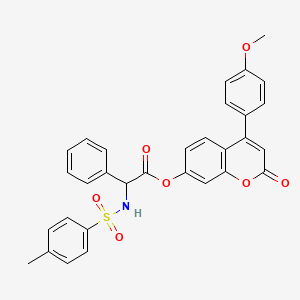
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
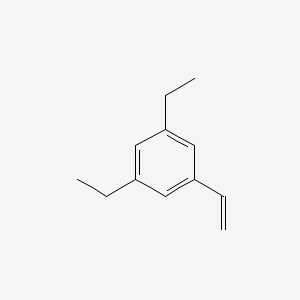
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
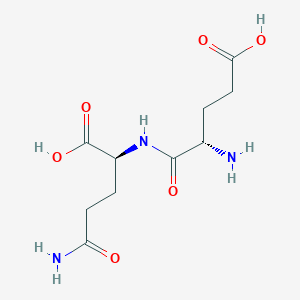
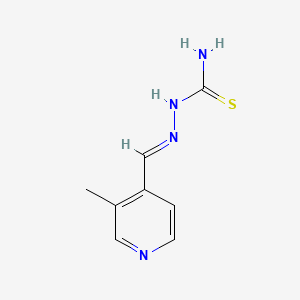
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
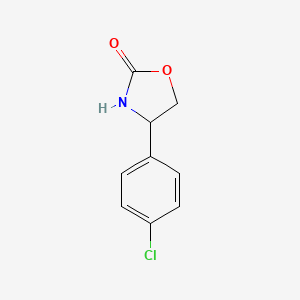
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)
